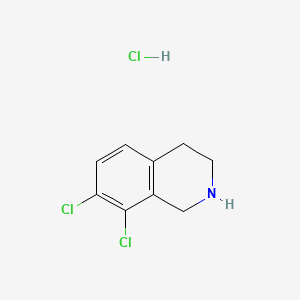
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Cat. No. B1607033
Key on ui cas rn:
57987-77-6
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04251660
Procedure details


A mixture of 2.0 g (7.8 mm) of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride and 5 g (37.5 mm) of aluminum chloride was reacted as above with the aluminum chloride additions at 0 time, 2 g; 1/2 hour, 1 g and 11/4 hour, 2 g to give 1.62 g (87.1%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which is 97.93% pure by gas liquid chromatography.
Quantity
2 g
Type
reactant
Reaction Step One



Yield
87.1%
Identifiers


|
REACTION_CXSMILES
|
Cl.O[CH2:3][CH2:4][NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:8]=1[Cl:14].[Cl-].[Al+3].[Cl-].[Cl-]>>[ClH:13].[Cl:13][C:9]1[C:8]([Cl:14])=[C:7]2[C:12]([CH2:3][CH2:4][NH:5][CH2:6]2)=[CH:11][CH:10]=1 |f:0.1,2.3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.OCCNCC1=C(C(=CC=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=CC=C2CCNCC2=C1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.62 g | |
| YIELD: PERCENTYIELD | 87.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 174.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
